3-(Dimethoxymethyl)-2-methoxypyridine
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Description
Scientific Research Applications
Synthesis and Reaction Mechanisms : 3-(Dimethoxymethyl)-2-methoxypyridine is used in various synthesis processes. For instance, it's involved in the synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile, demonstrating complex reaction mechanisms in organic chemistry (Victory, Sempere, Borrell, & Crespo, 1989).
Deprotonative Metalation : Research on the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations highlights the compound's role in metalation studies, which is a critical process in organic synthesis (Nagaradja, Chevallier, Roisnel, Jouikov, & Mongin, 2012).
Alkylation Reactions : The compound is also used in alkylation reactions. A study demonstrates its use in the methylation of 3-hydroxypyridine and its analogs, showing its versatility in organic synthesis (Finkentey, Langhals, & Langhals, 1983).
Novel Reaction Pathways : Investigations into the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with various agents provide insights into novel reaction pathways, underlining the compound's significance in understanding complex chemical reactions (Nishino, Kiyokawa, Miichi, & Tokuyama, 1972).
Molecular Diversity in Reactions : The compound's derivatives are explored for their molecular diversity in three-component reactions, indicating its potential for creating a variety of chemical structures (Sun, Zhu, Gong, & Yan, 2013).
Acetalation Mechanism : The acetalation mechanism of 2-formyl-3-methoxypropionitrile in methanolic hydrogen chloride is studied using 2-Dimethoxymethyl-3-methoxypropionitrile, contributing to the understanding of reaction mechanisms in organic chemistry (Tanaka, Kimoto, & Tokuyama, 1978).
properties
IUPAC Name |
3-(dimethoxymethyl)-2-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-8-7(5-4-6-10-8)9(12-2)13-3/h4-6,9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVYWQYCFFODBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590335 |
Source
|
Record name | 3-(Dimethoxymethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
869735-23-9 |
Source
|
Record name | 3-(Dimethoxymethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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